mTOR Kinase Inhibitory Potency: Comparative IC₅₀ Values Against ATP‑Competitive and Allosteric Inhibitors
In a direct mTOR kinase activity assay using recombinant human mTOR, 3‑bromo‑N‑[(Z)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]‑4‑methylbenzamide (mTOR inhibitor‑1) exhibited an IC₅₀ of 8.7 µM . By comparison, the potent ATP‑competitive mTOR inhibitor AZD8055 demonstrates an IC₅₀ of 0.8 nM under analogous conditions, reflecting a substantially higher potency (over 10,000‑fold difference) [1]. This quantified difference defines mTOR inhibitor‑1 as a tool compound for moderate mTOR inhibition, suitable for studies where complete mTOR blockade is undesirable or where off‑target effects associated with high‑potency ATP‑competitive inhibitors must be minimized.
| Evidence Dimension | mTOR kinase activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8.7 µM |
| Comparator Or Baseline | AZD8055: 0.8 nM (ATP‑competitive mTOR inhibitor) |
| Quantified Difference | AZD8055 is >10,000‑fold more potent (0.8 nM vs. 8.7 µM) |
| Conditions | Recombinant human mTOR kinase activity assay |
Why This Matters
Procurement of mTOR inhibitor‑1 is scientifically justified when moderate mTOR inhibition is required to avoid complete pathway shutdown or to study partial mTOR dependency in cancer models.
- [1] Chresta CM, Davies BR, Hickson I, et al. AZD8055 is a potent, selective, and orally bioavailable ATP‑competitive mTOR kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Res. 2010;70(1):288‑298. View Source
